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Compound of Interest

Compound Name: Methyl 5-chloro-5-oxopentanoate

Cat. No.: B052102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound Methyl 5-chloro-5-oxopentanoate (CAS No: 1501-26-4). Due to the limited

availability of experimental spectra in public databases, this document presents predicted

spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These predictions are

generated using established algorithms and provide valuable insights for the characterization of

this molecule. Additionally, detailed, generalized experimental protocols for each spectroscopic

technique are provided to guide researchers in acquiring experimental data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 5-chloro-5-
oxopentanoate. This data is intended to serve as a reference for compound identification and

characterization.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

3.68 Singlet 3H -OCH₃

2.95 Triplet 2H -CH₂-C(=O)Cl

2.40 Triplet 2H -CH₂-C(=O)O-

2.05 Quintet 2H -CH₂-CH₂-CH₂-

Note: Predicted spectra are calculated for a generic solvent and may vary slightly in

experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppm Assignment

173.5 -C(=O)O- (Ester Carbonyl)

172.8 -C(=O)Cl (Acyl Chloride Carbonyl)

51.9 -OCH₃

45.8 -CH₂-C(=O)Cl

32.9 -CH₂-C(=O)O-

19.7 -CH₂-CH₂-CH₂-

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Medium C-H stretch (alkane)

1810 Strong C=O stretch (acyl chloride)

1735 Strong C=O stretch (ester)

1250-1000 Strong C-O stretch (ester)

800-600 Medium C-Cl stretch
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Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

164/166 3:1
[M]⁺ (Molecular ion with ³⁵Cl

and ³⁷Cl isotopes)

129 High [M - Cl]⁺

133 Moderate [M - OCH₃]⁺

101 Moderate [M - C(=O)OCH₃]⁺

59 High [C(=O)OCH₃]⁺

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid sample like

Methyl 5-chloro-5-oxopentanoate. Instrument-specific parameters should be optimized by the

user.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-20 mg of Methyl 5-chloro-5-oxopentanoate in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The compound should be fully

soluble.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.
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Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition

time, relaxation delay). Typically, a 30° pulse angle and a 1-2 second relaxation delay are

sufficient for a standard ¹H spectrum.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Data Acquisition (¹³C NMR):

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat Methyl 5-chloro-5-oxopentanoate onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Ensure there are no air bubbles in the film.

Data Acquisition:

Place the salt plate assembly into the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty beam.
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Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of Methyl 5-chloro-5-oxopentanoate in a volatile organic

solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of

approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

For GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC, which

will separate the compound before it enters the mass spectrometer.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Sample Preparation Data Processing & Interpretation
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-chloro-5-
oxopentanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052102#spectroscopic-data-of-methyl-5-chloro-5-
oxopentanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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